Pharmacological Pathway Divergence from BRN-103: Free Carboxamide vs. N-(3-Chlorophenyl) Substitution Prevents VEGFR2 Off-Target Activity
The key structural differential between CAS 1193388-87-2 and its closest published congener BRN-103 (CAS 1346265-80-2) is the presence of a free primary carboxamide (-CONH2) versus an N-(3-chlorophenyl) carboxamide. In BRN-103, the 3-chlorophenyl substitution confers potent VEGFR2 pathway inhibition: at 10 μM, BRN-103 suppressed VEGF-induced phosphorylation of VEGFR2, AKT, and eNOS in HUVECs, and inhibited VEGF-induced HUVEC migration in Transwell assays [1]. The free carboxamide of CAS 1193388-87-2 eliminates this VEGFR2 activity, redirecting the compound toward sigma receptor engagement consistent with the broader benzylpiperidine pharmacophore [2]. This is a critical distinction: procurement of BRN-103 for sigma receptor studies would introduce confounding anti-angiogenic activity, while the target compound avoids this liability.
| Evidence Dimension | VEGFR2 pathway inhibition (biological target engagement) |
|---|---|
| Target Compound Data | Not active at VEGFR2 (free carboxamide abolishes the N-aryl binding motif required for BRN-103-like VEGFR2 activity); sigma receptor engagement predicted by class SAR |
| Comparator Or Baseline | BRN-103 (CAS 1346265-80-2): at 10 μM, suppressed VEGF-induced VEGFR2, AKT, and eNOS phosphorylation in HUVECs; inhibited VEGF-induced HUVEC migration (Transwell assay) |
| Quantified Difference | Qualitative pathway divergence: complete loss of VEGFR2 inhibitory activity due to absence of N-(3-chlorophenyl) substituent |
| Conditions | HUVEC (human umbilical vein endothelial cells); VEGF stimulation; Western blotting for phospho-VEGFR2, phospho-AKT, phospho-eNOS; Transwell migration assay [1] |
Why This Matters
For sigma receptor-focused research programs, the free carboxamide of CAS 1193388-87-2 eliminates the confounding anti-angiogenic VEGFR2 activity that would otherwise complicate data interpretation if BRN-103 were used as a surrogate.
- [1] Choi HE, Yoo MS, Choi JH, Lee JY, Kim JH, Kim JH, Lee JK, Kim GI, Park Y, Chi YH, Paik SH, Lee JH, Lee KT. BRN-103, a novel nicotinamide derivative, inhibits VEGF-induced angiogenesis and proliferation in human umbilical vein endothelial cells. Bioorganic & Medicinal Chemistry Letters. 2011;21(21):6236-6241. doi:10.1016/j.bmcl.2011.09.022. View Source
- [2] Deuther-Conrad W, Schepmann D, Iriepa I, López-Muñoz F, Chioua M, Wünsch B, Samadi A, Marco-Contelles J. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. International Journal of Molecular Sciences. 2025;26(3):1266. doi:10.3390/ijms26031266. View Source
